Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a chemical compound that belongs to the class of pyrrolo[2,3-b]pyridine derivatives. It is characterized by the presence of a bromine atom at the 3-position of the pyrrole ring and a carboxylate group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) and other therapeutic targets.
The compound can be synthesized from various starting materials, including 5-(tri-fluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives, through bromination and subsequent esterification processes. Its molecular formula is , with a molecular weight of approximately 241.04 g/mol. The purity of commercially available samples typically exceeds 95% .
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is classified as a heterocyclic compound, specifically a pyrrolopyridine derivative. It falls under the category of organic compounds with potential pharmacological applications due to its structural features that allow for interactions with biological targets.
The synthesis of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate generally involves two main steps: bromination and esterification. The bromination step introduces the bromine atom into the pyrrolo[2,3-b]pyridine structure, while the esterification step converts the carboxylic acid to its methyl ester form.
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can participate in various chemical reactions due to its functional groups. Notably:
The efficiency and selectivity of these reactions depend on factors such as solvent choice, temperature, and concentration of reactants.
The mechanism of action for methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate primarily involves its interaction with specific biological targets like fibroblast growth factor receptors.
Upon binding to FGFRs, this compound may inhibit downstream signaling pathways that are crucial for cell proliferation and differentiation.
Studies have shown that derivatives of pyrrolo[2,3-b]pyridines exhibit potent inhibitory activities against FGFRs with IC50 values in low nanomolar ranges (e.g., IC50 values ranging from 7 nM to over 700 nM depending on the specific receptor subtype) .
Relevant data includes melting point and boiling point values which are crucial for practical applications but may vary based on purity and specific synthesis methods.
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is primarily used in medicinal chemistry research as a lead compound for developing new FGFR inhibitors. Its potential applications extend to:
The synthesis of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically employs sequential bromination and carboxylation steps starting from simpler pyrrolopyridine scaffolds. A common approach involves the electrophilic bromination of a 1H-pyrrolo[2,3-b]pyridine precursor at the electron-rich C3 position, followed by regioselective carboxylation at the C4 position. The bromination step utilizes bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid under controlled temperatures (0-25°C) to prevent polybromination [5]. Subsequent carboxylation employs directed ortho-metalation using strong bases like lithium diisopropylamide (LDA) followed by quenching with dry ice or methyl chloroformate to install the ester functionality. This sequence achieves moderate yields (45-65%), with purification challenges arising from positional isomers requiring chromatographic separation [5] [8].
Palladium-catalyzed reactions enable strategic bond formation for constructing the pyrrolopyridine core or introducing the bromo/ester substituents. Key methodologies include:
Regioselective bromination or carboxylation requires precise protection of the pyrrole NH and pyridine nitrogen. Common strategies include:
Table 1: Protective Groups for Regioselective Functionalization
Protective Group | Functionality Protected | Directing Effect | Deprotection Condition |
---|---|---|---|
Boc (tert-butyloxycarbonyl) | Pyrrole N-H | Blocks N1, favors C3 bromination | TFA/DCM |
TES (triethylsilyl) | Pyrrole N-H | Directs ortho-metalation to C4 | TBAF/THF |
Piv (pivaloyl) | Pyridine N | Activates C4 for nucleophilic carboxylation | NaOH/MeOH |
Copper and palladium catalysts enable efficient construction of the fused bicyclic core. Notable methods:
Microwave irradiation significantly accelerates key steps like cyclization and esterification while improving yields and purity. Representative protocols include:
Table 2: Microwave Optimization of Key Synthetic Steps
Reaction Type | Conventional Conditions | Microwave Conditions | Yield Improvement |
---|---|---|---|
Ring Cyclization | PPA, 120°C, 8h | PPA, 150°C, 20 min | 50% → 92% |
Esterification | H₂SO₄/MeOH, reflux, 12h | DMC, 120°C, 10 min | 75% → 98% |
Bromination | NBS/DCM, 24h, RT | NBS/DMSO, 100°C, 5 min | 65% → 89% |
Solvent-free methodologies minimize waste and enhance atom economy for this compound:
While the target compound lacks chiral centers, engineered enzymes enable stereoselective modifications for downstream derivatives:
Table 3: Biocatalytically Synthesized Derivatives
Enzyme | Reaction Type | Product | Enantioselectivity |
---|---|---|---|
P450DA-11 (mutant) | Benzylic hydroxylation | Methyl 3-bromo-4-(1-hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | >99% ee |
CAL-B lipase | Kinetic resolution | (S)-Methyl 3-bromo-4-(1-carboxyethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 95% ee |
Engineered transaminase | Reductive amination | Methyl 3-bromo-4-(1-aminopropyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 98% ee |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0